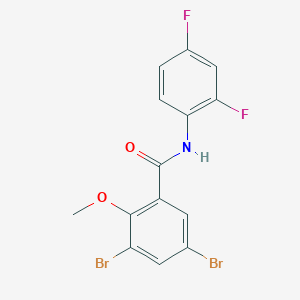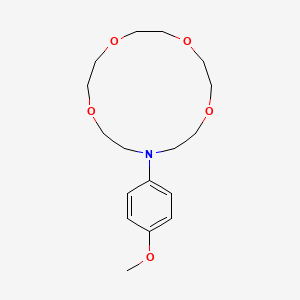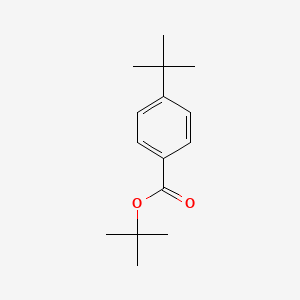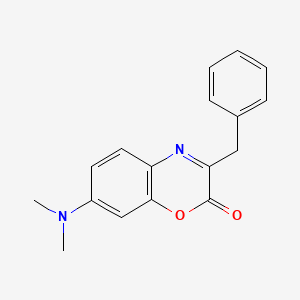
2-Chloro-2-(trimethylsilyl)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2-(trimethylsilyl)cyclohexan-1-one is an organosilicon compound that features a cyclohexanone ring substituted with a chloro group and a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(trimethylsilyl)cyclohexan-1-one typically involves the chlorination of 2-(trimethylsilyl)cyclohexanone. One common method is the reaction of 2-(trimethylsilyl)cyclohexanone with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
2-(Trimethylsilyl)cyclohexanone+SOCl2→this compound+SO2+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale chlorination reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-2-(trimethylsilyl)cyclohexan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alkoxides.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) in solvents such as methanol or ethanol.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in ether solvents.
Major Products
Substitution: Formation of 2-(trimethylsilyl)cyclohexanone derivatives.
Elimination: Formation of 2-(trimethylsilyl)cyclohexene.
Reduction: Formation of 2-(trimethylsilyl)cyclohexanol.
Aplicaciones Científicas De Investigación
2-Chloro-2-(trimethylsilyl)cyclohexan-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.
Material Science: Utilized in the development of novel materials with unique properties.
Catalysis: Employed in catalytic reactions to enhance reaction rates and selectivity.
Mecanismo De Acción
The mechanism of action of 2-Chloro-2-(trimethylsilyl)cyclohexan-1-one involves its reactivity towards nucleophiles and bases. The chloro group acts as a leaving group in substitution and elimination reactions, while the carbonyl group can participate in reduction reactions. The trimethylsilyl group provides steric hindrance and influences the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
2-(Trimethylsilyl)cyclohexanone: Lacks the chloro group, making it less reactive in substitution reactions.
2-Chlorocyclohexanone: Lacks the trimethylsilyl group, resulting in different steric and electronic properties.
2-(Trimethylsilyl)cyclohexene: An elimination product of 2-Chloro-2-(trimethylsilyl)cyclohexan-1-one.
Propiedades
Número CAS |
92120-18-8 |
|---|---|
Fórmula molecular |
C9H17ClOSi |
Peso molecular |
204.77 g/mol |
Nombre IUPAC |
2-chloro-2-trimethylsilylcyclohexan-1-one |
InChI |
InChI=1S/C9H17ClOSi/c1-12(2,3)9(10)7-5-4-6-8(9)11/h4-7H2,1-3H3 |
Clave InChI |
QOEHOLUTAVTROA-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1(CCCCC1=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(1-Hydroxypropan-2-yl)oxy]propanoic acid](/img/structure/B14349824.png)
![(E)-oxido-[oxido(propan-2-yl)azaniumylidene]-propan-2-ylazanium](/img/structure/B14349830.png)
![2-[2-(4-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14349843.png)




![N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide](/img/structure/B14349894.png)


![4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione](/img/structure/B14349904.png)

